molecular formula C8H15NOSi B3385063 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile CAS No. 60550-34-7

3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile

Cat. No. B3385063
CAS RN: 60550-34-7
M. Wt: 169.3 g/mol
InChI Key: DHVRVVOZJWUBAQ-UHFFFAOYSA-N
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Description

3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is a chemical compound with the molecular formula C8H15NOSi . It has a molecular weight of 169.30 .


Molecular Structure Analysis

The molecule contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .

Scientific Research Applications

3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has a wide range of applications in scientific research. It is used as a precursor for the synthesis of various compounds, including pharmaceuticals and natural products. It is also used as a reagent in organic synthesis, as well as in the synthesis of peptides and peptidomimetics. Additionally, this compound is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is a highly reactive compound and can undergo a number of different reactions. The most common reaction is cyclization, which occurs when the alpha-methylene group of the molecule reacts with the gamma-butyrolactone ring. This reaction leads to the formation of a cyclic compound, which can then be used as a precursor for further synthesis. Additionally, this compound can undergo a variety of other reactions, including condensation, addition, and substitution.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can be toxic if ingested. It is not known to have any direct biochemical or physiological effects in humans or animals. However, it is important to note that the compounds synthesized from this compound may have biological activity, and it is important to take appropriate safety precautions when handling the compound.

Advantages and Limitations for Lab Experiments

3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is a highly reactive compound and can be used in a wide range of laboratory experiments. It is relatively simple to synthesize and can be used as a precursor for the synthesis of a variety of compounds. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.

Future Directions

Due to its wide range of applications in scientific research, there are a number of potential future directions for the use of 3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile. One potential direction is the development of new synthetic methods for the synthesis of complex molecules. Additionally, this compound could be used in the synthesis of new materials, such as polymers and dyes. Finally, it could be used in the synthesis of pharmaceuticals and natural products, as well as in the synthesis of peptides and peptidomimetics.

properties

IUPAC Name

3-methyl-2-trimethylsilyloxybut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOSi/c1-7(2)8(6-9)10-11(3,4)5/h8H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRVVOZJWUBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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